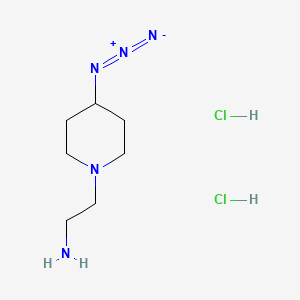
(Amino(3-hydroxy-4-methoxyphenyl)methyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid is a complex organic compound characterized by the presence of an amino group, a hydroxyl group, a methoxy group, and a phosphonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid typically involves multiple steps, starting with the preparation of the core benzene ring. The hydroxyl and methoxy groups are introduced through specific substitution reactions, followed by the introduction of the amino group. The final step involves the addition of the phosphonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions may use nucleophiles such as hydroxide ions.
Major Products Formed:
Oxidation can produce quinones or carboxylic acids.
Reduction can yield amines or amides.
Substitution can result in the formation of ethers or esters.
Applications De Recherche Scientifique
Amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Application in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Phosphonic Acids: Similar compounds include other phosphonic acids with different substituents on the benzene ring.
Amino Acids: Compounds with amino groups attached to aromatic rings.
This comprehensive overview highlights the significance of amino(3-hydroxy-4-methoxyphenyl)methylphosphonic acid in various scientific fields
Propriétés
Formule moléculaire |
C8H12NO5P |
|---|---|
Poids moléculaire |
233.16 g/mol |
Nom IUPAC |
[amino-(3-hydroxy-4-methoxyphenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C8H12NO5P/c1-14-7-3-2-5(4-6(7)10)8(9)15(11,12)13/h2-4,8,10H,9H2,1H3,(H2,11,12,13) |
Clé InChI |
YYPWDEZHWMONKO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(N)P(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)

![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)

![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)







